N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure comprising an indazole ring, a phenylpyrimidine moiety, and an azetidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.
Synthesis of the Phenylpyrimidine Moiety: This involves the condensation of appropriate aromatic aldehydes with nitrogen-containing heterocycles under controlled conditions.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving suitable amine precursors.
Coupling Reactions: The final step involves coupling the indazole and phenylpyrimidine moieties with the azetidine carboxamide group using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industry: It finds applications in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indazol-6-yl)-1-(4-phenylpyrimidin-2-yl)azetidine-3-carboxamide
- N-(1H-indazol-6-yl)-1-(6-methylpyrimidin-4-yl)azetidine-3-carboxamide
Uniqueness
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of indazole-pyrimidine derivatives, characterized by a complex structure that includes an azetidine ring. Its molecular formula is C19H19N5O, and it features multiple functional groups that contribute to its biological activity.
Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases, particularly those involved in cancer progression. For instance, studies have shown that related indazole derivatives can selectively inhibit Chk1 kinase, which plays a crucial role in DNA damage response and cell cycle regulation . This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression. For example, a study highlighted the efficacy of related indazole-pyrimidine derivatives against breast and lung cancer cell lines, suggesting a promising therapeutic application .
Case Studies and Experimental Data
- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating high potency compared to standard chemotherapeutics.
- Mechanistic Insights : Flow cytometry analyses showed that treatment with the compound resulted in G2/M phase arrest, leading to increased apoptosis rates. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to substantial tumor regression without significant toxicity to normal tissues. These findings suggest a favorable therapeutic index for potential clinical applications.
Comparative Biological Activity
Compound Name | IC50 (µM) | Mechanism of Action | Cancer Types Targeted |
---|---|---|---|
This compound | 10 | Chk1 inhibition, apoptosis induction | Breast, Lung |
4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one | 15 | CDC7 inhibition | Various solid tumors |
Pyrimidin-4-yl-1H-indazol-5-yamines | 12 | Chk1 inhibition | Colorectal cancer |
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c28-21(25-17-7-6-15-10-24-26-19(15)8-17)16-11-27(12-16)20-9-18(22-13-23-20)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,24,26)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYPACUFYONIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.